molecular formula C9H9N3O3 B13156296 5-Methyl-3-(1-methyl-4-pyrazolyl)isoxazole-4-carboxylic Acid

5-Methyl-3-(1-methyl-4-pyrazolyl)isoxazole-4-carboxylic Acid

Cat. No.: B13156296
M. Wt: 207.19 g/mol
InChI Key: OUKHEVGRJVBDPP-UHFFFAOYSA-N
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Description

5-Methyl-3-(1-methyl-4-pyrazolyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 5 and a 1-methyl-4-pyrazolyl group at position 2.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

5-methyl-3-(1-methylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-5-7(9(13)14)8(11-15-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14)

InChI Key

OUKHEVGRJVBDPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CN(N=C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the isoxazole ring . The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The target compound and its analogs (e.g., ) demonstrate how substituent positions influence electronic properties and biological interactions. For instance, the carboxylic acid at position 4 (target) vs. position 3 () alters hydrogen-bonding capacity and solubility.
  • Aromatic Substituents : Replacement of the pyrazolyl group with thienyl () or pyridyl () modifies lipophilicity and electronic effects. Thienyl increases lipophilicity (logP = 1.58, ), whereas pyridyl introduces basicity, enhancing solubility in acidic environments.
2.2 Physicochemical Properties
Compound logP* Solubility (Predicted) Stability Considerations
Target Compound ~1.2 Moderate (polar groups) Susceptible to hydrolysis at extreme pH
5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid 1.58 Low (lipophilic thienyl) Stable under HPLC conditions
5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylic acid ~0.8 High (ionizable pyridyl) Degradation via oxidation
5-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid ~0.5 High (polar substituents) Sensitive to thermal decomposition

*Calculated using fragment-based methods.

Key Observations :

  • Bulky substituents (e.g., 2,4,6-trimethylphenyl in ) reduce solubility but may enhance binding specificity in enzyme pockets.

Biological Activity

Antimicrobial Activity

Research has indicated that 5-Methyl-3-(1-methyl-4-pyrazolyl)isoxazole-4-carboxylic Acid exhibits moderate antimicrobial properties. In a study comparing various isoxazole derivatives, this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were found to be in the range of 64-128 μg/mL for common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

One of the most promising aspects of this compound's biological activity is its potential anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines . The IC50 values for different cancer cell lines are presented in the following table:

Cancer Cell LineIC50 (μg/mL)
A549 (Lung)208.58
HT-29 (Colon)274.60
MCF-7 (Breast)238.14

These results suggest that the compound has moderate anticancer activity, with particular effectiveness against lung cancer cells.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in both in vitro and in vivo studies. In a carrageenan-induced paw edema model in rats, this compound showed a dose-dependent reduction in inflammation . At a dose of 50 mg/kg, it exhibited an inhibition rate of 42% compared to the control group.

Enzyme Inhibition

Recent investigations have revealed that this compound acts as an inhibitor of certain enzymes involved in cellular processes. Notably, it has shown inhibitory activity against cyclic AMP phosphodiesterase, with an IC50 value of 7.3 μM . This property suggests potential applications in treating conditions related to cAMP signaling pathways.

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural features. The presence of both pyrazole and isoxazole rings contributes to its diverse biological activities . The methyl group at the 5-position of the isoxazole ring appears to be crucial for its anticancer activity, as analogs lacking this group showed reduced cytotoxicity.

Case Study: Antioxidant Properties

In a comprehensive study examining the antioxidant properties of various heterocyclic compounds, this compound demonstrated moderate free radical scavenging activity. The compound exhibited an EC50 value of 89.5 μM in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, indicating its potential as an antioxidant agent .

Future Directions

While the current research on this compound is promising, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications. Ongoing research is focusing on:

  • Detailed structure-activity relationship studies to optimize its biological properties.
  • In vivo efficacy studies for its anticancer and anti-inflammatory activities.
  • Investigation of its potential synergistic effects with existing drugs.
  • Exploration of its pharmacokinetic properties and toxicity profile.

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